molecular formula C8H8BrCl2NO B2475173 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide CAS No. 1955498-43-7

2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide

Cat. No.: B2475173
CAS No.: 1955498-43-7
M. Wt: 284.96
InChI Key: YAFXWBXJWQADOR-UHFFFAOYSA-N
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Description

2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide: is a chemical compound with the molecular formula C8H8BrCl2NO and a molecular weight of 284.97 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide typically involves the reaction of 2,6-dichlorobenzaldehyde with ammonium acetate and potassium cyanide, followed by hydrolysis and subsequent reaction with hydrobromic acid . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium iodide, silver nitrate.

Major Products Formed:

    Oxidation Products: 2,6-dichlorobenzaldehyde, 2,6-dichlorobenzoic acid.

    Reduction Products: 2,6-dichloroaniline, 2,6-dichlorobenzyl alcohol.

    Substitution Products: Various halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

  • 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol
  • 2,6-Dichloroacetophenone
  • 2-[(2,6-Dichlorophenyl)amino]phenylmethanol

Comparison:

  • 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide is unique due to its specific substitution pattern and hydrobromide salt form, which can influence its solubility and reactivity.
  • 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol differs in having a hydroxyl group instead of a ketone, affecting its chemical properties and reactivity.
  • 2,6-Dichloroacetophenone lacks the amino group, making it less reactive in certain substitution reactions.
  • 2-[(2,6-Dichlorophenyl)amino]phenylmethanol has an additional phenyl ring, which can impact its steric and electronic properties.

Properties

IUPAC Name

2-amino-1-(2,6-dichlorophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO.BrH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFXWBXJWQADOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CN)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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